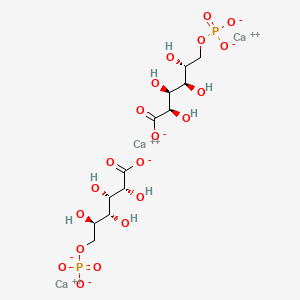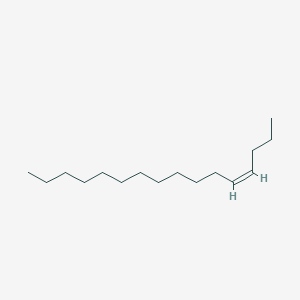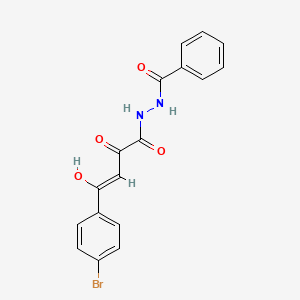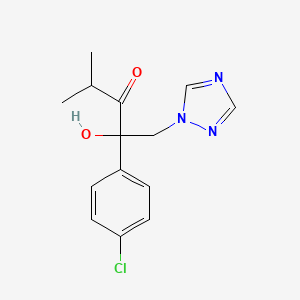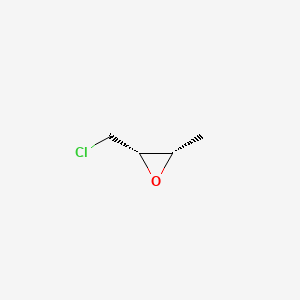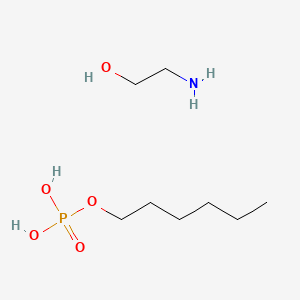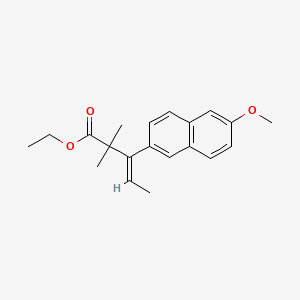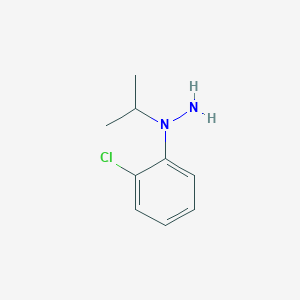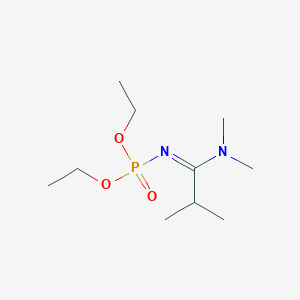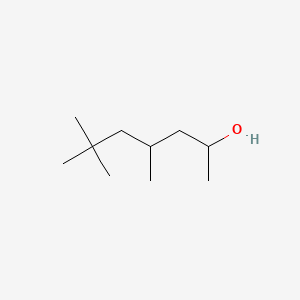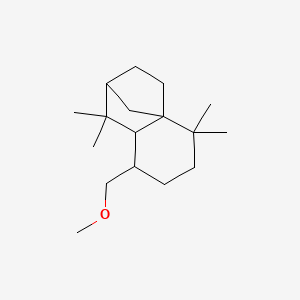
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene is a complex organic compound with a unique structure It is characterized by its octahydro-naphthalene core, which is substituted with methoxymethyl and tetramethyl groups
Preparation Methods
The synthesis of Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene involves several steps. One common method starts with the octahydro-8-hydroxy-4a,8-dimethyl-2(1H)-naphthalenones. The reaction sequence typically includes Wittig reaction, oxidative hydroboration, oxidation, equilibration, and olefination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavorings due to its unique chemical properties.
Mechanism of Action
The mechanism by which Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Octahydro-8-(methoxymethyl)-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene can be compared with similar compounds such as:
Tetramethyl acetyloctahydronaphthalenes: These compounds share a similar core structure but differ in their functional groups and substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93777-35-6 |
|---|---|
Molecular Formula |
C17H30O |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
10-(methoxymethyl)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalene |
InChI |
InChI=1S/C17H30O/c1-15(2)8-6-12(11-18-5)14-16(3,4)13-7-9-17(14,15)10-13/h12-14H,6-11H2,1-5H3 |
InChI Key |
AFMXFPNYAXEBFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2C13CCC(C3)C2(C)C)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


